N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy substituent at the para position of the benzamide core and a branched ethyl linker substituted with furan-2-yl and thiophen-3-yl heterocycles. Characterization would likely employ ¹H/¹³C-NMR, IR (e.g., νC=O at ~1660–1680 cm⁻¹), and mass spectrometry .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)25-14-5-3-12(4-6-14)17(23)22-10-15(13-7-9-26-11-13)16-2-1-8-24-16/h1-9,11,15H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOXQEFOLWBKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety can produce primary amines .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural uniqueness lies in its trifluoromethoxy-benzamide core combined with dual heterocyclic substituents (furan and thiophene). Key comparisons with analogs from the evidence include:
Key Advantages Over Analogs
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group offers greater metabolic stability than the trifluoromethyl group in GNF-2-deg-BUMP due to reduced oxidative susceptibility .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that integrates furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring with oxygen.
- Thiophene ring : A five-membered aromatic ring with sulfur.
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
Molecular Formula : C15H14F3N1O2S1
IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 64 µg/mL against E. coli .
Anticancer Potential
Furan and thiophene derivatives have been investigated for their anticancer properties. Studies have revealed that certain derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspases. For example, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting substantial cytotoxic activity .
The biological activity of this compound is likely mediated through:
- Non-covalent Interactions : The compound may interact with biological targets via hydrogen bonding and hydrophobic interactions due to its aromatic rings.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity and affecting cellular responses.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of furan derivatives, noting that modifications to the structure significantly impacted MIC values. Compounds with similar structures to this compound exhibited improved activity against resistant strains .
- Anticancer Studies : In vitro studies demonstrated that certain derivatives led to increased apoptosis in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like Tamoxifen .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Furan + Thiophene | Antimicrobial, Anticancer | TBD |
| 3-Aryl-Furan Derivative | Furan | Antibacterial | 64 |
| Doxorubicin Analog | Various | Anticancer | 10.38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
